molecular formula C9H11NO4S B2860554 Methyl 4-methyl-3-sulfamoylbenzoate CAS No. 90610-75-6

Methyl 4-methyl-3-sulfamoylbenzoate

Cat. No.: B2860554
CAS No.: 90610-75-6
M. Wt: 229.25
InChI Key: BHUQEODBPCQWEJ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-sulfamoylbenzoate: is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid, featuring a methyl group and a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-3-sulfamoylbenzoate typically involves the esterification of 4-methyl-3-sulfamoylbenzoic acid. One common method includes the reaction of 4-methyl-3-sulfamoylbenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-3-sulfamoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The methyl and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific reagents like halogens.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Chemistry: Methyl 4-methyl-3-sulfamoylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving sulfamoyl groups. It helps in understanding the role of such functional groups in biological systems.

Medicine: The compound has potential applications in drug development, particularly in designing inhibitors for enzymes that interact with sulfamoyl groups. It is also explored for its anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions.

Comparison with Similar Compounds

    Methyl 4-sulfamoylbenzoate: Lacks the additional methyl group, which can affect its reactivity and biological activity.

    Methyl 4-fluoro-3-sulfamoylbenzoate: Contains a fluorine atom instead of a methyl group, leading to different chemical and biological properties.

Uniqueness: Methyl 4-methyl-3-sulfamoylbenzoate is unique due to the presence of both a methyl and a sulfamoyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Biological Activity

Methyl 4-methyl-3-sulfamoylbenzoate, also known as methyl 4-sulfamoylbenzoate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9N1O4SC_8H_9N_1O_4S. It features a benzoate structure with a sulfonamide group attached at the para position, which is crucial for its biological activity. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, a mechanism common to many sulfonamide antibiotics .

Antibacterial Properties

This compound exhibits significant antibacterial activity primarily due to its sulfonamide functional group. Sulfonamides are recognized for their ability to inhibit bacterial growth, making them valuable in treating infections. The compound's mechanism involves the inhibition of dihydropteroate synthase, an enzyme critical in folic acid biosynthesis in bacteria .

Inhibition of Carbonic Anhydrase IX

Recent studies have indicated that this compound acts as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. This selectivity may provide insights into developing targeted cancer therapies. The binding affinity of this compound to CA IX has been shown to be significantly higher than its affinity for other carbonic anhydrase isozymes, suggesting a potential role in anticancer drug development .

In Vitro Studies

In vitro studies have demonstrated that this compound can selectively inhibit CA IX with a dissociation constant (K_d) indicating high binding affinity. For example, one study reported K_d values as low as 0.12 nM for certain analogs, highlighting the compound's potential as a therapeutic agent against tumors expressing CA IX .

Comparative Analysis with Similar Compounds

A comparative analysis with other sulfonamide-containing compounds reveals that this compound possesses unique structural attributes influencing its interaction profiles and biological activities:

Compound NameStructure TypeBiological ActivityUnique Features
Methyl 2-halo-4-substituted-5-sulfamoylbenzoatesHalogenated analogsHigh affinity inhibitors of CA IXEnhanced selectivity due to halogen substitution
SulfamethoxazoleSulfonamide antibioticAntibacterial activityWidely used in treating bacterial infections
AcetazolamideCarbonic anhydrase inhibitorDiuretic propertiesPrimarily used for glaucoma treatment

This table illustrates how this compound fits within the broader class of sulfonamide compounds while maintaining distinct characteristics that warrant further investigation .

Safety and Handling

While specific safety data on this compound is limited, standard laboratory safety protocols should be followed when handling organic compounds. Given its potential biological activities, it is advisable to treat this compound with caution until comprehensive safety assessments are available.

Properties

IUPAC Name

methyl 4-methyl-3-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUQEODBPCQWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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